molecular formula C14H13FN4O2S B10988798 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide

5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10988798
M. Wt: 320.34 g/mol
InChI Key: LJIZOIXWUYHSGJ-UHFFFAOYSA-N
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Description

The compound 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 3. This thiadiazole moiety is linked to a 1-methyl-5-fluoroindole-2-carboxamide scaffold. The fluorine atom at position 5 of the indole ring may enhance metabolic stability and lipophilicity, while the methoxymethyl group on the thiadiazole could influence solubility and steric interactions .

Properties

Molecular Formula

C14H13FN4O2S

Molecular Weight

320.34 g/mol

IUPAC Name

5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C14H13FN4O2S/c1-19-10-4-3-9(15)5-8(10)6-11(19)13(20)16-14-18-17-12(22-14)7-21-2/h3-6H,7H2,1-2H3,(H,16,18,20)

InChI Key

LJIZOIXWUYHSGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Indole Ring Formation via Fischer Cyclization

The Fischer indole synthesis remains a cornerstone method for constructing the indole core. A modified approach involves reacting 4-fluorophenylhydrazine with ethyl 3-ketoglutarate under acidic conditions. For example, hydrochloric acid-saturated ethanol at reflux facilitates cyclization to yield ethyl 5-fluoro-1H-indole-2-carboxylate .

Reaction Conditions

ParameterValueSource
Reactants4-Fluorophenylhydrazine, ethyl 3-ketoglutarate
SolventEthanol (HCl-saturated)
TemperatureReflux (78°C)
Time3–6 hours

N-Methylation at Position 1

The introduction of the methyl group at position 1 is achieved via alkylation using methyl iodide. Sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C ensures selective methylation without over-alkylation.

Example Procedure

  • Substrate : Ethyl 5-fluoro-1H-indole-2-carboxylate (1 equiv)

  • Base : NaH (1.2 equiv) in DMF

  • Alkylating Agent : Methyl iodide (1.5 equiv)

  • Yield : 85–90%

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) in ethanol. This step typically proceeds quantitatively under reflux conditions.

Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine

The 1,3,4-thiadiazole moiety is synthesized via cyclization of a thioamide precursor.

Thioamide Preparation

A thioamide intermediate is prepared by reacting methoxymethylamine with thioacetic acid or via substitution of a chloromethyl precursor. For example, 2-chloro-N-(methoxymethyl)acetamide reacts with sodium hydrosulfide (NaSH) to form the thioamide.

Cyclization to 1,3,4-Thiadiazole

Cyclization is achieved using hydroxylamine-O-sulfonic acid in methanol, which facilitates ring closure via nucleophilic attack and elimination.

Optimized Conditions

ParameterValueSource
ReactantThioamide derivative
Cyclizing AgentHydroxylamine-O-sulfonic acid
SolventMethanol
Temperature0–25°C
Time2–4 hours

Yield : 70–75%

Carboxamide Coupling

The final step involves coupling the indole-2-carboxylic acid with the 1,3,4-thiadiazol-2-amine.

Carboxylic Acid Activation

Activation of the carboxylic acid is achieved via imidazolide formation using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

Procedure

  • Reactants : 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid (1 equiv), CDI (1.2 equiv)

  • Solvent : THF

  • Temperature : 25°C

  • Time : 1 hour

Amide Bond Formation

The activated intermediate reacts with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine (Et₃N).

Reaction Parameters

ParameterValueSource
Amine1.1 equiv
BaseEt₃N (2 equiv)
SolventTHF
Temperature25°C
Time12–18 hours

Yield : 60–65%

Purification and Characterization

Recrystallization

The crude product is recrystallized from propan-2-ol to achieve >98% purity.

Analytical Data

  • Melting Point : 217–219°C

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, indole-H), 7.20 (d, 1H, J = 8.4 Hz), 4.40 (s, 2H, OCH₂), 3.35 (s, 3H, OCH₃), 2.95 (s, 3H, NCH₃).

  • MS (ESI) : m/z 363.1 [M+H]⁺.

Alternative Synthetic Routes

Direct Cyclization of Pre-Functionalized Intermediates

A one-pot approach combines indole and thiadiazole synthesis using polyphosphoric acid (PPA) as a cyclizing agent. However, yields are lower (45–50%) due to side reactions.

Solid-Phase Synthesis

Immobilization of the indole carboxylic acid on Wang resin enables iterative coupling, though scalability remains a challenge.

Challenges and Optimization

Regioselectivity in Thiadiazole Formation

The position of the methoxymethyl group is controlled by the choice of thioamide precursor. Substituting 2-(methoxymethyl)thioacetamide ensures correct regiochemistry.

Avoiding N-Oxidation

The use of inert atmospheres (N₂ or Ar) prevents oxidation of the thiadiazole sulfur during coupling .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have shown that derivatives of thiadiazoles exhibit significant anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : Thiadiazole derivatives often induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific enzymes and modulation of signaling pathways involved in cell proliferation and survival .
  • Case Studies :
    • A study demonstrated that thiadiazole derivatives decreased the viability of human leukemia and melanoma cells significantly .
    • Another investigation reported that compounds similar to 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide reduced tumor growth in xenograft models, indicating promising in vivo activity .

Neuropharmacological Applications

The neuropharmacological potential of this compound is also noteworthy:

  • Anticonvulsant Activity : Research indicates that certain thiadiazole derivatives can exhibit anticonvulsant effects. The compound was tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, showing significant protection against induced seizures .
  • Mechanism Insights : The anticonvulsant activity is attributed to the modulation of GABAergic systems and voltage-gated ion channels, which are critical in managing neuronal excitability .

Drug Development

The unique structure of this compound makes it an attractive scaffold for drug design:

  • Structure-Activity Relationship (SAR) : The incorporation of various substituents on the thiadiazole ring can enhance biological activity. Studies have shown that modifications can lead to improved potency against specific targets in cancer therapy and neurology .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding how structural changes can influence activity and guide further synthesis efforts .

Comparative Data Table

Application AreaBiological ActivityReferences
AnticancerInduces apoptosis in cancer cells ,
NeuropharmacologyAnticonvulsant effects
Drug DevelopmentScaffold for new drug candidates

Mechanism of Action

The mechanism of action of 5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide would depend on its specific application. Generally, indole derivatives can interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions, while the thiadiazole ring can interact with metal ions or other biological molecules.

Comparison with Similar Compounds

a) Cyclopropyl Substitution (N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide)

  • Structure : Replaces the methoxymethyl group with a cyclopropyl moiety.
  • Impact: The cyclopropyl group increases hydrophobicity (clogP ~2.8 vs. ~2.3 for methoxymethyl) and may enhance membrane permeability.
  • Molecular Weight : 316.35 g/mol (identical core; substituent difference minimal).

b) Thioalkyl Substitutions (e.g., Methylthio, Benzylthio)

  • Examples: 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (): Lacks the indole system but shares the thiadiazole-carboxamide backbone. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (): Features a benzylthio group and acetamide linker.
  • Impact : Thioalkyl groups (e.g., –SCH2Ph) introduce higher lipophilicity compared to methoxymethyl (–OCH2CH3). This may improve blood-brain barrier penetration but reduce aqueous solubility. The sulfur atom in thioethers can participate in hydrogen bonding or redox interactions .

c) Halogenated Benzylthio Groups (e.g., 4-Chlorobenzylthio)

  • Example: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide ().
  • Melting points for halogenated derivatives (132–140°C) are higher than non-halogenated analogs, suggesting improved crystallinity .

Variations in the Carboxamide-Linked Scaffold

a) Indole vs. Pyrrolidine Core

  • Example : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ().
  • Impact : Replacing the indole with a pyrrolidine ring eliminates aromatic π-π stacking interactions but introduces a conformationally flexible, saturated system. The 5-oxo group in pyrrolidine may engage in hydrogen bonding, differing from the indole’s planar aromaticity .

b) Positional Isomerism in Indole Substitution

  • Example : 6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide ().
  • Impact : Shifting the carboxamide from position 2 to 3 on the indole alters steric and electronic interactions. The 6-methoxy group may enhance solubility but reduce metabolic stability compared to the 5-fluoro substituent .

Comparative Data Table

Compound Name Thiadiazole Substituent Carboxamide Scaffold Molecular Weight (g/mol) Melting Point (°C) Key Features
5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide Methoxymethyl 5-Fluoro-1-methylindole-2- ~330 (estimated) Not reported Balanced lipophilicity, metabolic stability
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide Cyclopropyl 5-Fluoro-1-methylindole-2- 316.35 Not reported Enhanced hydrophobicity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Benzylthio Phenoxyacetamide ~435 (estimated) 133–135 High lipophilicity, moderate yield (88%)
6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide N/A (thiazole core) 6-Methoxyindole-3- ~337 (estimated) Not reported Solubility-enhancing methoxy group

Biological Activity

5-Fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

  • Molecular Formula: C13H14FN3O2S
  • Molecular Weight: 293.34 g/mol
  • CAS Number: [Not specified]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The presence of the thiadiazole ring suggests potential interactions with enzymes or receptors through hydrogen bonding and π-π stacking interactions.

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds inhibit proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range .

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial activity. Compounds with similar structures have been reported to show good antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation A series of novel derivatives were synthesized and evaluated for their ability to inhibit cell proliferation. The results indicated potent activity against L1210 cells with IC50 values < 100 nM .
Antibacterial Activity Compounds structurally related to this compound exhibited significant antibacterial effects with MIC values ranging from 0.008 to 0.06 μg/mL against various pathogens .
Mechanistic Studies Investigations into the mechanism revealed that the compound may act by inhibiting specific enzymes involved in DNA replication and repair processes .

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals unique properties attributed to the methoxymethyl and fluorine substitutions:

CompoundStructureBiological Activity
Compound A Thiadiazole derivative without fluorineModerate anticancer activity
Compound B Fluorinated benzamideHigh antibacterial potency
This compound Contains both methoxymethyl and fluorinePotent anticancer and antibacterial activity

Q & A

Q. What regulatory considerations apply to laboratory handling and disposal of this compound?

  • Methodological Answer : Classify the compound under CRDC 2020 guidelines (e.g., RDF2050103 for chemical engineering design). Follow EPA protocols for hazardous waste disposal (e.g., incineration for sulfur-containing heterocycles). Document SDS entries for occupational exposure limits, even if preliminary .

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